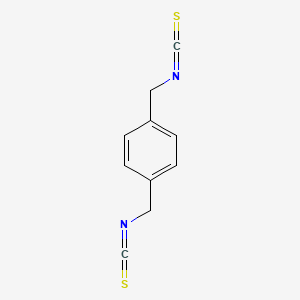
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane typically involves the reaction of dimethylchlorosilane with water in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.
化学反应分析
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds, where the dimethylsilyloxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include dichloromethane, chloroform, and ethyl acetate as solvents, with reactions often conducted under inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include various siloxane derivatives and silanol compounds .
科学研究应用
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: The compound is employed in the production of silicone-based lubricants, sealants, and coatings.
作用机制
The mechanism by which 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. This interaction can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and durability .
相似化合物的比较
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Hexamethyldisiloxane: A simpler siloxane compound with fewer silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Decamethylcyclopentasiloxane: Another cyclic siloxane with distinct applications.
These compounds differ in their molecular weight, boiling points, and specific applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .
属性
IUPAC Name |
bis[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H44O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h21-22H,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPWHJTXMREAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H44O6Si7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
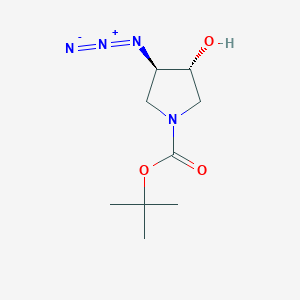
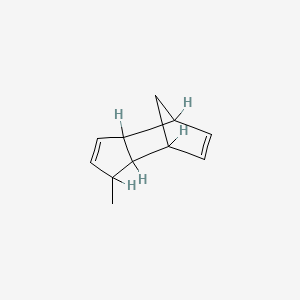
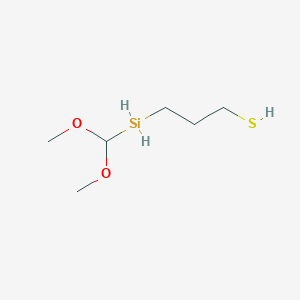
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
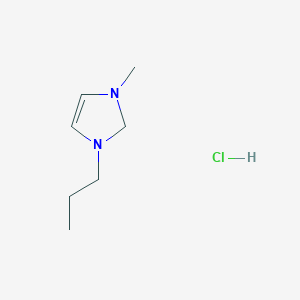
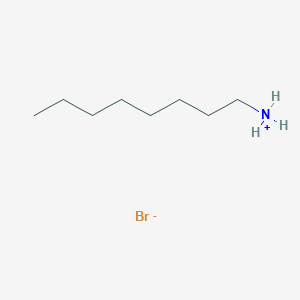
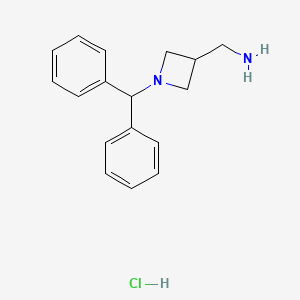
![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)
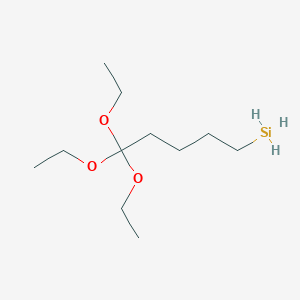
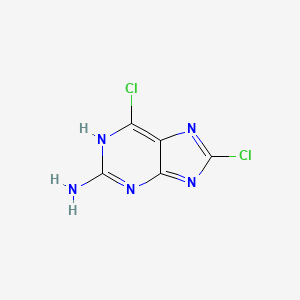
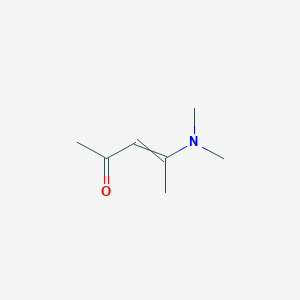
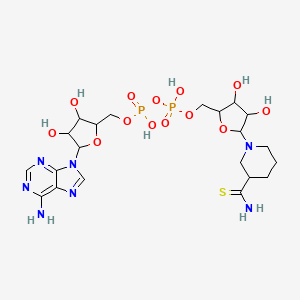
![sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8065792.png)
